molecular formula C6H6F2N2 B12930748 (2,4-Difluoro-3-pyridyl)methanamine

(2,4-Difluoro-3-pyridyl)methanamine

Cat. No.: B12930748
M. Wt: 144.12 g/mol
InChI Key: RYOXOBGWYZZBCI-UHFFFAOYSA-N
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Description

(2,4-Difluoro-3-pyridyl)methanamine is a fluorinated pyridine derivative with the chemical formula C6H6F2N2. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of fluorine atoms in the pyridine ring enhances its chemical reactivity and stability, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-3-pyridyl)methanamine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles. For example, the reaction of pentafluoropyridine with sodium azide can yield 3,5-difluoro-2,4,6-triazidopyridine, which can be further reduced to obtain this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized fluorinating agents. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-3-pyridyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium fluoride, and other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

(2,4-Difluoro-3-pyridyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Difluoro-3-pyridyl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Difluoro-3-pyridyl)methanamine is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and stability compared to its mono-fluorinated or non-fluorinated counterparts. This makes it a valuable compound for specific applications where enhanced reactivity and stability are desired.

Properties

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

(2,4-difluoropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6F2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2

InChI Key

RYOXOBGWYZZBCI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)CN)F

Origin of Product

United States

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